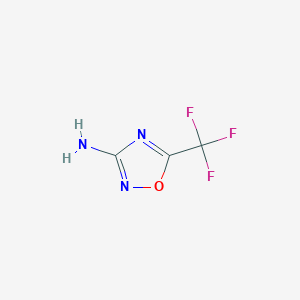

5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine” is a compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Compounds with this group are a subclass of the organofluorines .

Synthesis Analysis

The synthesis of trifluoromethyl compounds involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Furthermore, trifluoromethyl carbonyls can be prepared by reaction of aldehydes and esters with Ruppert’s reagent . In addition, a general method for the synthesis of 5-(trifluoromethyl)isoxazoles by denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 has been described .

Molecular Structure Analysis

The molecular and electronic structure of similar compounds such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole have been extensively investigated . The energy barrier corresponding to the conversion between imino and amino tautomers has been calculated, which indicates the existence of amino tautomer in solid state for the title compound . The FT−Raman and FT-IR spectra were recorded and compared with theoretical vibrational wavenumbers, and a good coherence has been observed .

Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Scientific Research Applications

Synthesis of Trifluoromethyl 1,2,4-Triazoles

5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine can be used in the synthesis of 5-trifluoromethyl 1,2,4-triazoles . This process involves the [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl chloride with CF3CN . This methodology has potential synthetic relevance .

Anti-Cancer Activity

The trifluoromethyl group in 5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine can enhance the anti-cancer activity of isoxazole-based molecules . For instance, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole showed significant anti-cancer activity against human breast cancer cell-lines (MCF-7) .

Drug Development

5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine can serve as a scaffold for developing new drugs. Incorporating this moiety into certain molecules can lead to compounds with promising anti-cancer, anti-bacterial, and anti-fungal activities.

Suzuki-Miyaura Couplings

Although not directly related to 5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine, compounds with similar structures, such as (5-(Trifluoromethyl)quinolin-8-yl)boronic acid, are of interest in medicinal chemistry due to their ability to participate in Suzuki-Miyaura couplings. This suggests potential applications of 5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine in similar reactions.

Safety And Hazards

The safety data sheet for a similar compound, 3,5-Bis(trifluoromethyl)benzoyl chloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

5-(trifluoromethyl)-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3N3O/c4-3(5,6)1-8-2(7)9-10-1/h(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOKNKJYNNUWEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NO1)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2355750.png)

![Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro-](/img/structure/B2355751.png)

![6-[4-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2355755.png)

![4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine](/img/structure/B2355758.png)

![2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2355761.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2355764.png)

![1-(4-chlorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2355771.png)